molecular formula C16H21NO4 B256675 2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate

2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate

Cat. No. B256675
M. Wt: 291.34 g/mol
InChI Key: PBPBFAXLFIYKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate, also known as CXB, is a chemical compound that has been studied extensively for its potential applications in scientific research. CXB belongs to the class of compounds known as benzamides, which have been found to have a wide range of biological activities, including antipsychotic, anti-inflammatory, and analgesic effects.

Mechanism of Action

The exact mechanism of action of 2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate is still not fully understood, but it is believed to act by modulating the activity of certain neurotransmitter systems in the brain. 2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate has been found to bind to the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission in the brain. It has also been found to modulate the activity of the glutamate system, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation. 2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate has also been found to have antipsychotic effects, which may make it useful in the treatment of certain psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate in lab experiments is that it has been extensively studied and is well-characterized. This makes it easier to design experiments and interpret the results. However, one limitation of using 2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate is that it may have off-target effects that could confound the results of experiments. It is important to carefully control for these potential confounds when designing experiments using 2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate.

Future Directions

There are several future directions for research on 2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate. One area of research is the development of new 2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate derivatives with improved pharmacological properties. Another area of research is the study of the role of 2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate in the regulation of synaptic plasticity and memory formation. Finally, 2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate may have potential applications in the treatment of certain psychiatric disorders, and further research is needed to explore this possibility.

Synthesis Methods

2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate can be synthesized by the reaction of 2-methoxybenzoic acid with cyclohexylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting 2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate product can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects. 2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate has also been studied for its potential use as a tool in neuroscience research, as it has been found to modulate the activity of certain neurotransmitter systems in the brain.

properties

Product Name

2-(Cyclohexylamino)-2-oxoethyl 2-methoxybenzoate

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

[2-(cyclohexylamino)-2-oxoethyl] 2-methoxybenzoate

InChI

InChI=1S/C16H21NO4/c1-20-14-10-6-5-9-13(14)16(19)21-11-15(18)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,18)

InChI Key

PBPBFAXLFIYKAD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)OCC(=O)NC2CCCCC2

Canonical SMILES

COC1=CC=CC=C1C(=O)OCC(=O)NC2CCCCC2

Origin of Product

United States

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